molecular formula C13H19NO3 B8688617 t-Butyl [3-(aminomethyl)phenoxy]acetate

t-Butyl [3-(aminomethyl)phenoxy]acetate

Cat. No. B8688617
M. Wt: 237.29 g/mol
InChI Key: AKKHONAFSHTNGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

T-Butyl [3-(aminomethyl)phenoxy]acetate is a useful research compound. Its molecular formula is C13H19NO3 and its molecular weight is 237.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality t-Butyl [3-(aminomethyl)phenoxy]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about t-Butyl [3-(aminomethyl)phenoxy]acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

t-Butyl [3-(aminomethyl)phenoxy]acetate

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

tert-butyl 2-[3-(aminomethyl)phenoxy]acetate

InChI

InChI=1S/C13H19NO3/c1-13(2,3)17-12(15)9-16-11-6-4-5-10(7-11)8-14/h4-7H,8-9,14H2,1-3H3

InChI Key

AKKHONAFSHTNGX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC=CC(=C1)CN

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of [3-(hydroxyimino-methyl)-phenoxy]-acetic acid tert-butyl ester (2.25 g, 5.96 mmol) in EtOH (10 mL) was added Raney Nickel (about 1 g, washed with water followed by EtOH) in 100 mL ethanol. Additional EtOH (90 mL) was required for the transfer. Ammonium hydroxide (10 mL) was added and the mixture was shaken under 45 psi of H2 for 4 hours. The catalyst was removed via filtration through Celite® (diatomaceous earth) and the solution was concentrated to a clear oil. Purification via flash chromatography on silica gel (96.5/3.5/0.1 to 9/1/0.1 CH2Cl2/MeOH/NH4OH) afforded the title compound as a yellow oil. 1H NMR (400 MHz, CDCl3) δ 7.23 (m, 1H), 6.92 (m, 2H), 6.72 (d, 1H), 4.50 (s, 2H), 3.82 (s, 2H), 1.96 (m, 2H), 1.46 (s, 9H); MS 238 (M+1).
Name
[3-(hydroxyimino-methyl)-phenoxy]-acetic acid tert-butyl ester
Quantity
2.25 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
90 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a mixed liquid of 5.16 g of t-butyl [3-(azidomethyl)phenoxy]acetate and 50 ml of THF were added 6.17 g of triphenylphosphine and 1.04 ml of water, followed by stirring at room temperature for 4 days. The solvent was evaporated and diisopropyl ether was added thereto. The precipitated solid was separated by filtration and the solvent was evaporated again. The residue was purified by silica gel column chromatography (eluent: chloroform-methanol-saturated aqueous ammonia) to obtain 4.10 g of t-butyl[3-(aminomethyl)phenoxy]acetate as a pale yellow oily substance.
Name
t-butyl [3-(azidomethyl)phenoxy]acetate
Quantity
5.16 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
6.17 g
Type
reactant
Reaction Step One
Name
Quantity
1.04 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Name
CC(C)(C)OC(=O)COc1cccc(C=NO)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a mixed liquid of 5.16 g of t-butyl[3-(azidomethyl)phenoxy]acetate and 50 ml of THF were added 6.17 g of triphenylphosphine and 1.04 ml of water, followed by stirring at room temperature for 4 days. The solvent was evaporated and diisopropyl ether was added thereto. The precipitated solid was separated by filtration and the solvent was evaporated again. The residue was purified by silica gel column chromatography (eluent:chloroform-methanol-saturated aqueous ammonia) to obtain 4.10 g of t-butyl[3-(aminomethyl)phenoxy]acetate as a pale yellow oily substance.
Name
t-butyl[3-(azidomethyl)phenoxy]acetate
Quantity
5.16 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
6.17 g
Type
reactant
Reaction Step One
Name
Quantity
1.04 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

(3-Hydroxyimino-methyl)-phenoxy)-acetic acid tert-butyl ester. To a solution of (3-formyl-phenoxy)-acetic acid tert-butyl ester prepared of Preparation 20, Step A (2.05 g, 8.68 mmol) in MeOH (30 mL) was added NH2OH.HCl (0.66 g, 9.54 mmol) and pyridine (3.5 mL, 43.4 mmol) and the reaction was stirred for 2 hours. The MeOH was removed in vacuo and the residue was diluted with EtOAc and 1N HCl. The layers were separated and the aqueous solution was washed with EtOAc. The combined organic layers were dried over MgSO4, filtered and concentrated in vacuo to afford the title compound of Step B (1.99 g). 1H NMR (400 MHz, CDCl3) δ 8.07 (s, 1H), 7.23-7.28 (m, 2H), 7.12 (m, 1H), 6.93 (d, 1H), 4.51 (s, 2H), 1.46 (s, 9H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0.66 g
Type
reactant
Reaction Step Three
Quantity
3.5 mL
Type
reactant
Reaction Step Three

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